1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H10ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-(difluoromethoxy)benzene.
Chlorination: The benzene derivative undergoes chlorination to introduce the chlorine atom at the desired position.
Propionylation: The chlorinated intermediate is then subjected to propionylation to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one
Uniqueness
1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H10ClF2NO2 |
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Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-[5-amino-2-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO2/c1-5(11)9(15)7-4-6(14)2-3-8(7)16-10(12)13/h2-5,10H,14H2,1H3 |
InChI Key |
YZWVDYFHWWRCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)OC(F)F)Cl |
Origin of Product |
United States |
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